

Scale-up synthesis of 6-Chloro-8-nitro-4H-benzoxazin-3-one

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Compound of Interest

Compound Name:	6-Chloro-8-nitro-4H-benzoxazin-3-one
Cat. No.:	B1314544

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An Application Note on the Scale-up Synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. This application note details a proposed protocol for the scale-up synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established principles of benzoxazinone synthesis, providing a practical guide for its laboratory- to pilot-scale production.

Introduction

6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one is a substituted benzoxazinone derivative. Compounds of this class are recognized for their diverse biological activities and serve as versatile intermediates in the synthesis of more complex molecules. The presence of the chloro and nitro groups offers sites for further chemical modification, making this compound a valuable building block in drug discovery and development. This document outlines a robust and scalable synthetic route starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned to proceed via the cyclization of 2-amino-4-chloro-6-nitrophenol with a suitable C1 carbonyl source. A common and effective

method for the formation of the oxazin-3-one ring is the reaction with triphosgene in the presence of a non-nucleophilic base. This approach is generally high-yielding and adaptable for scale-up operations.

Experimental Protocol

Objective: To synthesize 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one on a multi-gram scale.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Density (g/mL)	Quantity	Moles
2-Amino-4-chloro-6-nitrophenol	188.56	-	50.0 g	0.265
Triphosgene	296.75	-	29.7 g	0.100
Triethylamine (TEA)	101.19	0.726	74.0 mL	0.530
Dichloromethane (DCM)	84.93	1.33	1000 mL	-
1 M Hydrochloric Acid	36.46	-	200 mL	-
Saturated Sodium Bicarbonate Solution	84.01	-	200 mL	-
Brine	-	-	200 mL	-
Anhydrous Sodium Sulfate	142.04	-	50 g	-

Equipment:

- 5 L three-necked round-bottom flask

- Mechanical stirrer
- Dropping funnel
- Thermometer
- Condenser with a drying tube
- Ice-water bath
- Rotary evaporator
- Büchner funnel and filtration flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-chloro-6-nitrophenol (50.0 g, 0.265 mol) and dichloromethane (DCM, 800 mL). Stir the mixture to obtain a suspension.
- Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
- Addition of Base: Slowly add triethylamine (74.0 mL, 0.530 mol) to the cooled suspension over 15 minutes. Stir the mixture for an additional 10 minutes at 0-5 °C.
- Addition of Cyclizing Agent: Dissolve triphosgene (29.7 g, 0.100 mol) in DCM (200 mL) and add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0-10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture again to 0-5 °C.

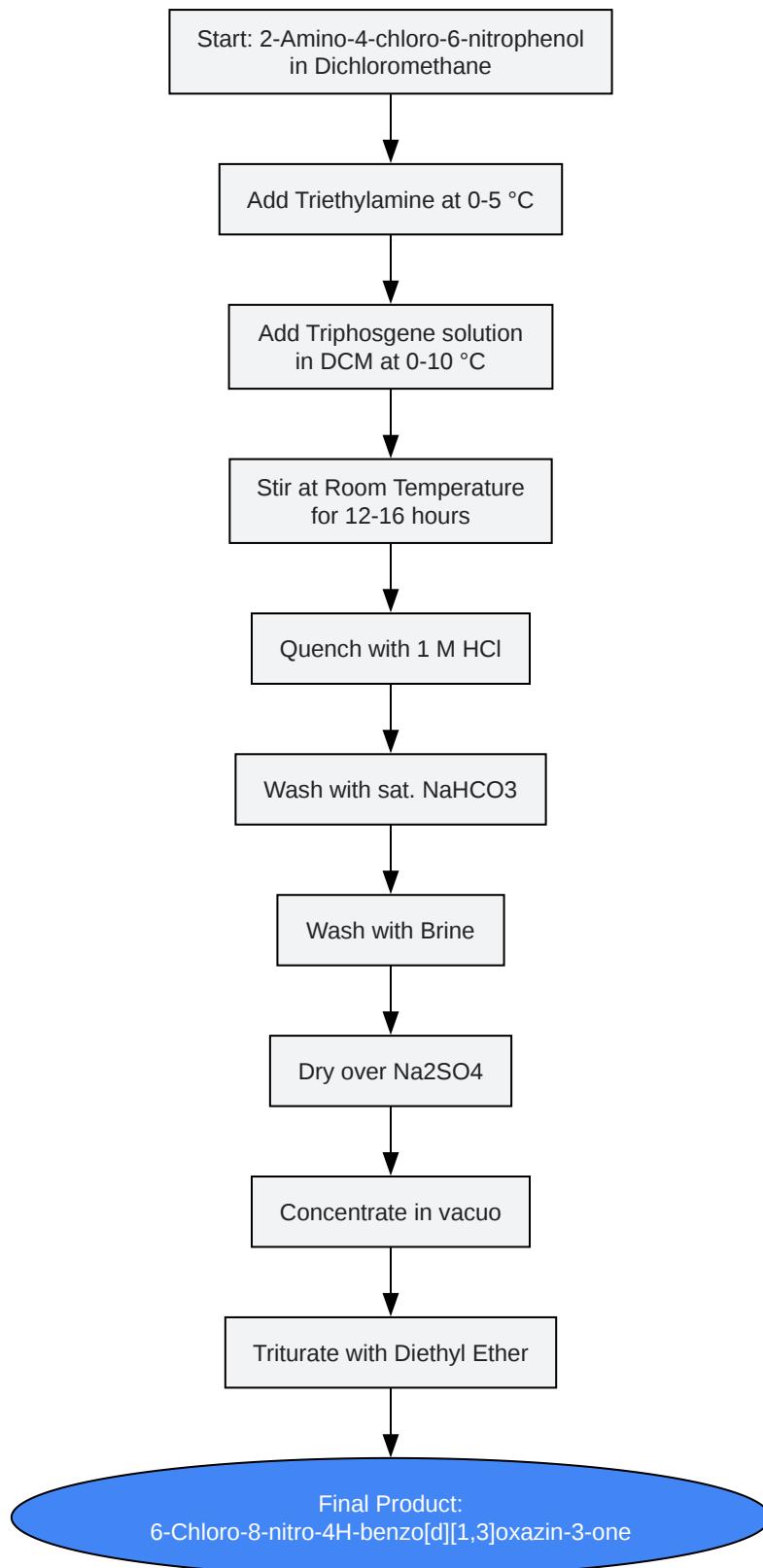
- Slowly quench the reaction by adding 1 M hydrochloric acid (200 mL) to neutralize the excess triethylamine.
- Separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - Triturate the crude solid with cold diethyl ether (200 mL) to remove soluble impurities.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of cold diethyl ether.
 - Dry the purified product under vacuum at 40-50 °C to a constant weight.

Expected Results:

Parameter	Expected Value
Yield	85-95%
Purity (by HPLC)	>98%
Appearance	Pale yellow to yellow solid
Melting Point	To be determined

Visualizations

Experimental Workflow

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Caption: Workflow for the synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one.

Safety Precautions

- All operations should be carried out in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Triphosgene is a toxic substance and should be handled with extreme care. It is a source of phosgene gas. Any unused triphosgene should be quenched with a basic solution.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Triethylamine is a corrosive and flammable liquid.

Conclusion

The protocol described provides a comprehensive and scalable method for the synthesis of 6-Chloro-8-nitro-4H-benzo[d][1][2]oxazin-3-one. This application note serves as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient production of this important chemical intermediate. The straightforward procedure and high expected yield make it suitable for adaptation to larger-scale manufacturing processes.

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